molecular formula C₂₀H₂₅NO₉ B1139887 Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside CAS No. 13089-19-5

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

Cat. No. B1139887
CAS RN: 13089-19-5
M. Wt: 423.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside and its analogs involves complex organic reactions, typically starting from glucosamine or glucopyranoside derivatives. The synthesis process may include acetylation, glycosylation, and the use of catalysts to achieve the desired configuration and functionalization. For instance, a method involves the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride, leading to the formation of the compound with specific crystal structures confirmed by X-ray diffraction analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

The molecular structure of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside has been extensively studied through crystallography and NMR spectroscopy. The crystal structure analysis reveals the spatial arrangement of its atoms and the presence of intermolecular hydrogen bonds, which are crucial for its reactivity and interaction with other molecules. The compound typically crystallizes in specific space groups, indicating a precise geometric arrangement (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound has been synthesized and analyzed in various studies. For example, Peikow et al. (2006) prepared p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and determined its crystal structure through X-ray diffraction analysis (Peikow et al., 2006).

  • Role in Glycoside Synthesis : The compound has been used in the synthesis of various glycosides. Rana et al. (1982) utilized phenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside in the synthesis of specific disaccharide derivatives (Rana et al., 1982).

  • Application in Enzyme Assay Development : It has been used in developing assay procedures for certain enzymes. Sykes et al. (1983) developed a modified assay procedure for guanosine diphosphate-L-fucose: 2-acetamido-2-deoxy-β-d-glucopyranoside-(1→4)-α-L-fucosyltransferase using a synthetic compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside (Sykes et al., 1983).

  • Inhibitory Effects on Enzymes : Bedi et al. (1978) synthesized derivatives of this compound, which showed inhibitory effects on specific enzymes (Bedi et al., 1978).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, given its antimicrobial prowess and its potential in combating diverse drug-resistant bacterial infections2, it is likely to continue being a subject of interest in the biomedical sector.


Please note that this analysis is based on the available information and may not be exhaustive. For a more detailed analysis, please refer to the original sources or consult a specialist in the field.


properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIVQWVVADQPHA-WAPOTWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153493
Record name α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

CAS RN

13089-19-5
Record name α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
ВН Цикалова, ЕА Сарнит - Ученые записки Крымского …, 2021 - cyberleninka.ru
Проведено экспериментальное сравнение синтеза перацетата α-фенил- N -ацетил-D-глюкозамина в присутствии кислот Льюиса в кипящем растворителе. В качестве …
Number of citations: 4 cyberleninka.ru

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